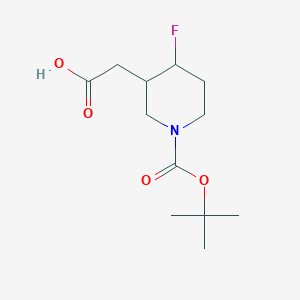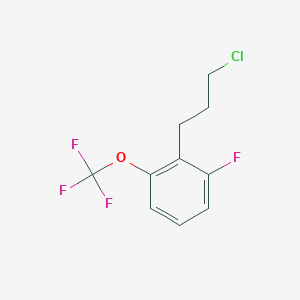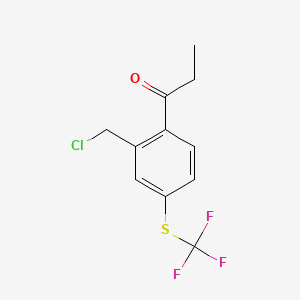
1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H10ClF3OS This compound is characterized by the presence of a chloromethyl group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloromethyl-4-trifluoromethylthiobenzene and propanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include sulfoxides, sulfones, alcohols, and substituted derivatives.
Scientific Research Applications
1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples of similar compounds include 1-(2-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one and 1-(3-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one
Uniqueness: The specific arrangement of functional groups in this compound gives it distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C11H10ClF3OS |
|---|---|
Molecular Weight |
282.71 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10ClF3OS/c1-2-10(16)9-4-3-8(5-7(9)6-12)17-11(13,14)15/h3-5H,2,6H2,1H3 |
InChI Key |
UPSOIVUMNXGUSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





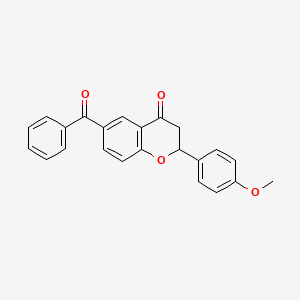
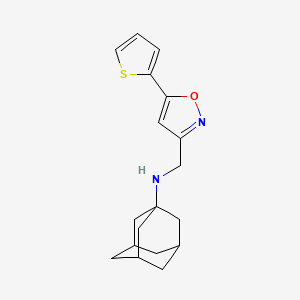
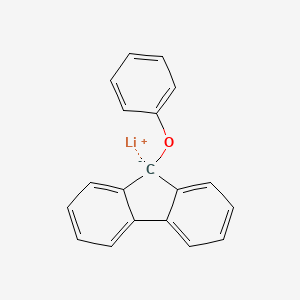
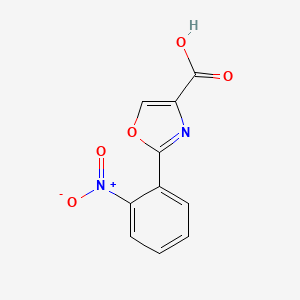

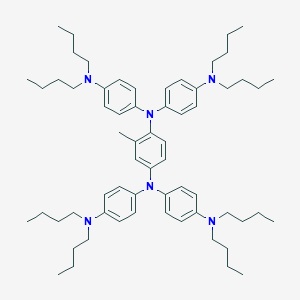
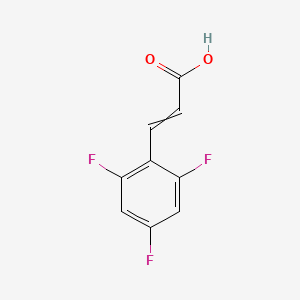
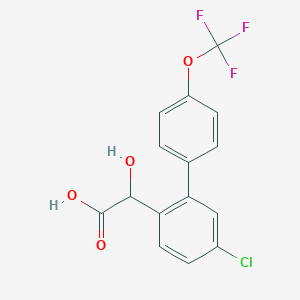
![Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-](/img/structure/B14070362.png)
